![molecular formula C20H26ClN5 B15222678 N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride is a complex organic compound with significant applications in pharmaceutical research. It is known for its role as an intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and psoriatic arthritis .
Métodos De Preparación
The synthesis of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 4-chloropyrrolopyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. The process involves the use of sodium hydroxide, acetone, toluene sulfonyl chloride, and potassium carbonate under controlled temperatures and conditions . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different products.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another. Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents.
Aplicaciones Científicas De Investigación
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily used in the pharmaceutical industry as an intermediate in the synthesis of tofacitinib. This compound is crucial for the development of JAK inhibitors, which are used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis . Additionally, it is used in research to study the mechanisms of JAK inhibition and its effects on various biological pathways .
Mecanismo De Acción
The compound exerts its effects by inhibiting Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, the compound can modulate immune responses and reduce inflammation. This mechanism is particularly beneficial in treating autoimmune diseases where overactive immune responses cause tissue damage .
Comparación Con Compuestos Similares
Compared to other JAK inhibitors, N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structure and high potency. Similar compounds include:
Tofacitinib: A direct derivative used to treat rheumatoid arthritis.
Baricitinib: Another JAK inhibitor with a different structure but similar therapeutic effects.
Ruxolitinib: Used primarily for myelofibrosis and polycythemia vera. These compounds share the common feature of JAK inhibition but differ in their chemical structures and specific applications
Propiedades
Fórmula molecular |
C20H26ClN5 |
|---|---|
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C20H25N5.ClH/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20;/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23);1H/t15-,18+;/m1./s1 |
Clave InChI |
KBJLXQFINUUIBY-CFILVAQYSA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4.Cl |
SMILES canónico |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)

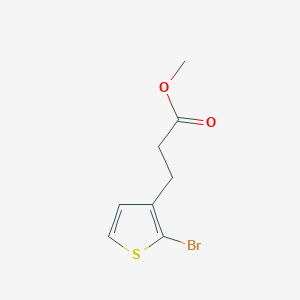
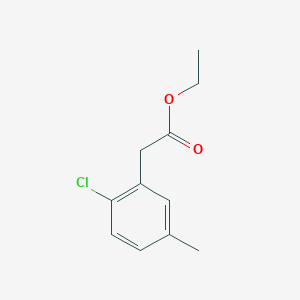
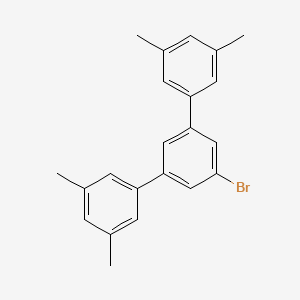

![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
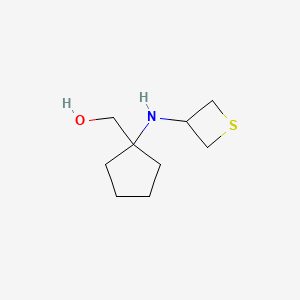
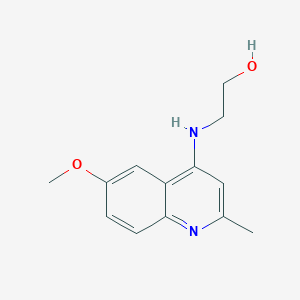
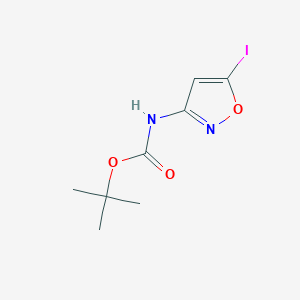

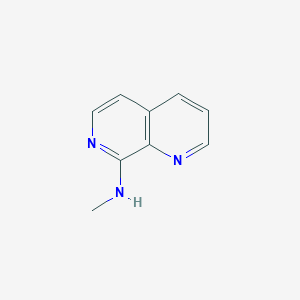
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
